4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride
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Overview
Description
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride is a complex organic compound that features an indole moiety, a furo[2,3-d]pyrimidine core, and a hydrochloride salt. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The furo[2,3-d]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors and reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives .
Scientific Research Applications
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects such as cell apoptosis or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2S,4S)-4-Ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidinyl]benzoic acid hydrochloride .
- Benzoic acid, 4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-2-piperidinyl]-, hydrochloride, hydrate .
Uniqueness
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H18ClN3O2 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-(5-methoxy-7-methylindol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C18H17N3O2.ClH/c1-10-7-14(22-4)9-13-5-6-21(16(10)13)17-15-8-11(2)23-18(15)20-12(3)19-17;/h5-9H,1-4H3;1H |
InChI Key |
NZARUKYBKVJNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)C3=C4C=C(OC4=NC(=N3)C)C)OC.Cl |
Origin of Product |
United States |
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